molecular formula C7H6KNO3 B7771982 potassium;4-amino-2-hydroxybenzoate

potassium;4-amino-2-hydroxybenzoate

Cat. No.: B7771982
M. Wt: 191.23 g/mol
InChI Key: PRZJIMSXCLZGLT-UHFFFAOYSA-M
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Description

Preparation Methods

1,1’-Carbonyldiimidazole can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces 1,1’-Carbonyldiimidazole and imidazolium chloride as a side product. The crystalline product is obtained in approximately 90% yield after removing the side product and solvent .

Chemical Reactions Analysis

1,1’-Carbonyldiimidazole undergoes various types of reactions, including:

    Hydrolysis: It hydrolyzes readily to give back imidazole and carbon dioxide.

    Amide Formation: It is used to convert amines into amides.

    Carbamate Formation: It can convert amines into carbamates.

    Urea Formation: It can convert amines into ureas.

    Ester Formation: It can convert alcohols into esters.

Common reagents and conditions used in these reactions include the use of amines, alcohols, and water. Major products formed from these reactions include amides, carbamates, ureas, and esters .

Scientific Research Applications

1,1’-Carbonyldiimidazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which 1,1’-Carbonyldiimidazole exerts its effects involves the activation of carboxylic acids to form reactive intermediates that can react with nucleophiles such as amines and alcohols. The molecular targets and pathways involved include the formation of amides, carbamates, ureas, and esters through nucleophilic substitution reactions .

Comparison with Similar Compounds

1,1’-Carbonyldiimidazole is similar to other coupling reagents such as dicyclohexylcarbodiimide and N,N’-diisopropylcarbodiimide. it is unique in that it avoids the use of thionyl chloride in acid chloride formation, which can cause side reactions. Similar compounds include:

  • Dicyclohexylcarbodiimide
  • N,N’-Diisopropylcarbodiimide
  • Phosgene
  • Imidazole

Properties

IUPAC Name

potassium;4-amino-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3.K/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3,9H,8H2,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZJIMSXCLZGLT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)O)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1N)O)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6KNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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